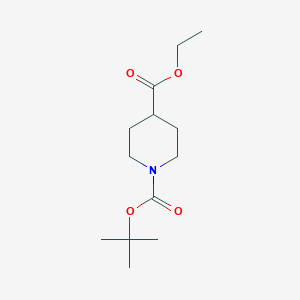

Ethyl N-Boc-piperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHJCTUTPIKNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374497 | |

| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142851-03-4 | |

| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl N-Boc-piperidine-4-carboxylate chemical properties

An In-depth Technical Guide to Ethyl N-Boc-piperidine-4-carboxylate

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a piperidine core, an ethyl ester at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, this compound offers a unique combination of stability and versatile reactivity. The Boc group provides robust protection under a wide range of reaction conditions while allowing for facile removal under acidic protocols, making it an ideal intermediate for multi-step syntheses. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and key chemical transformations. It further explores its applications in drug discovery and details essential safety and handling protocols for laboratory use.

Introduction: A Versatile Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] this compound serves as a strategically important derivative, providing chemists with a reliable starting point for constructing complex molecular architectures.[2]

The significance of this molecule is rooted in two key features:

-

The Piperidine Core: A saturated heterocycle that acts as a versatile scaffold, allowing for the precise three-dimensional arrangement of functional groups.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[3] It effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps.[2] Its key advantage is its stability to nucleophiles, bases, and hydrogenolysis, coupled with its clean and straightforward removal under acidic conditions.[2][4][5]

These features make this compound an indispensable intermediate in the synthesis of a wide array of bioactive molecules, from enzyme inhibitors to central nervous system agents.[6][7]

Physicochemical and Spectroscopic Profile

Core Chemical Properties

The compound is typically a clear, colorless to pale yellow liquid or a white crystalline solid, depending on purity and ambient temperature.[7][8] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 142851-03-4 | [8][9][10] |

| Molecular Formula | C₁₃H₂₃NO₄ | [8][9] |

| Molecular Weight | 257.33 g/mol | [8][9][10] |

| Appearance | Clear colorless to pale yellow liquid / White crystalline powder | [7][8] |

| Density | 1.046 g/mL at 25 °C | [8][9] |

| Boiling Point | 120-135 °C at 0.5 mmHg | [8][9] |

| Flash Point | >110 °C (>230 °F) | [8][9] |

| Refractive Index | n20/D 1.458 | [8][9] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [8] |

| Storage Temp. | 0-10°C | [8] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural "fingerprint" for the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. A representative spectrum in CDCl₃ would show characteristic signals: a quartet around 4.12 ppm for the ethyl ester's -OCH₂- group, a singlet at approximately 1.43 ppm integrating to 9 protons for the bulky tert-butyl group of the Boc protector, and a series of multiplets for the piperidine ring protons.[11] The corresponding triplet for the ethyl group's methyl protons appears around 1.23 ppm.[11]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight. A common observation in electrospray ionization (ESI) mass spectrometry is the formation of a sodium adduct, resulting in a peak at m/z corresponding to [M+Na]⁺, which would be approximately 280.44 for this compound.[6]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the protection of the commercially available Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).

Experimental Protocol: N-Boc Protection

This protocol is based on a standard procedure for the protection of secondary amines.[6]

Causality: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive under these conditions. The reaction is initiated at 0°C to control the initial exotherm.

Methodology:

-

Reaction Setup: Dissolve Ethyl piperidine-4-carboxylate (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM to the cooled mixture dropwise.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, wash the reaction mixture sequentially with a dilute acidic solution (e.g., 1M potassium bisulfate) three times to remove excess triethylamine, followed by one wash with brine to remove residual water-soluble components.[6]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude product, often a colorless oil, is typically of high purity (often >95%).[6] If further purification is needed, column chromatography on silica gel can be employed.

Chemical Reactivity and Key Transformations

The utility of this compound stems from its predictable reactivity at two primary sites: the N-Boc group and the carbon alpha to the ester.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 142851-03-4 [chemicalbook.com]

- 7. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Cas 142851-03-4,this compound | lookchem [lookchem.com]

- 9. This compound 97 142851-03-4 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]

Introduction: The Strategic Importance of a Versatile Piperidine Building Block

An In-Depth Technical Guide to Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4)

This compound, with CAS number 142851-03-4, is a cornerstone synthetic intermediate in modern medicinal chemistry.[1] Its structure, featuring a piperidine core functionalized with an ethyl ester at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, offers a unique combination of stability and controlled reactivity. The piperidine moiety is a privileged scaffold, appearing in numerous approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2]

The strategic value of this molecule lies in the orthogonality of its functional groups. The Boc group provides robust protection for the secondary amine, preventing its participation in unwanted side reactions, yet it can be removed under specific acidic conditions without affecting the ethyl ester.[1][3] This allows for selective manipulation of the molecule, making it an indispensable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, reaction monitoring, and quality control. The compound is typically a clear, colorless to pale yellow liquid or a white crystalline solid at room temperature.[4][5]

Physicochemical Properties

The key physical and chemical properties are summarized below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 142851-03-4 | [6][7] |

| Molecular Formula | C₁₃H₂₃NO₄ | [4] |

| Molecular Weight | 257.33 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid / White crystalline powder | [4][6] |

| Density | 1.046 g/mL at 25 °C | [4] |

| Boiling Point | 120-135 °C at 0.5 mmHg | [4][8] |

| Refractive Index (n20/D) | 1.458 | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for structural confirmation. The spectrum exhibits characteristic signals corresponding to the ethyl ester, the piperidine ring protons, and the Boc protecting group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| C(CH ₃)₃ (Boc) | 1.43 | singlet | 9H | - |

| Piperidine-H₃,₅ (axial) | 1.56-1.64 | multiplet | 2H | - |

| Piperidine-H₃,₅ (equatorial) | 1.81-1.89 | multiplet | 2H | - |

| Piperidine-H₄ | 2.41 | tt | 1H | 10.9, 3.9 |

| Piperidine-H₂,₆ (axial) | 2.73-2.88 | multiplet | 2H | - |

| Piperidine-H₂,₆ (equatorial) | 3.88-4.08 | multiplet | 2H | - |

| O-CH ₂-CH₃ | 4.12 | quartet | 2H | 7.2 |

| O-CH₂-CH ₃ | 1.23 | triplet | 3H | 7.2 |

| Note: Data is a representative prediction for a spectrum run in CDCl₃. Actual shifts may vary slightly.[5] A reported spectrum in C₆D₆ showed similar patterns.[8] |

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by strong carbonyl stretching vibrations from both the carbamate and the ester.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1730 cm⁻¹ | C=O (Ester) | Strong, sharp absorption |

| ~1690 cm⁻¹ | C=O (Carbamate/Boc) | Strong, sharp absorption |

| ~2975 cm⁻¹ | C-H (Aliphatic) | Stretching vibrations of methyl and methylene groups |

| ~1160 cm⁻¹ | C-O (Ester/Carbamate) | Stretching vibrations |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is often observed as its sodium adduct.

| Technique | Expected m/z | Ion |

| ESI-MS | 258.17 (M+H)⁺ | Protonated Molecule |

| ESI-MS | 280.15 (M+Na)⁺ | Sodium Adduct[8] |

Part 2: Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the N-protection of the commercially available starting material, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate).[8]

The Causality of Reagent Selection

-

Starting Material: Ethyl isonipecotate (CAS 1126-09-6) is chosen for its direct structural correspondence to the desired product, lacking only the N-protection.[9][10]

-

Protecting Group Reagent: Di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") is the reagent of choice for introducing the Boc group.[3] It is favored for its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.

-

Base: A non-nucleophilic organic base, such as triethylamine (Et₃N), is essential.[8] Its role is to scavenge the proton released from the piperidine nitrogen upon its reaction with Boc₂O, driving the reaction to completion.

-

Solvent: An aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without interfering with the reaction mechanism.[8]

Experimental Protocol: N-Boc Protection

This protocol is a self-validating system designed for high yield and purity.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add Ethyl isonipecotate (1.0 eq).

-

Dissolve the starting material in dichloromethane (approx. 5 mL per gram of starting material).

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction.

-

Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.

Step 2: Addition of Boc Anhydride

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of dichloromethane.

-

Add the Boc₂O solution dropwise to the stirred, cooled reaction mixture over 15-20 minutes. Slow addition prevents a rapid temperature increase that could lead to side reactions.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

Step 3: Reaction Monitoring & Completion

-

Stir the reaction mixture at room temperature overnight (12-16 hours).[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product will have a higher Rf value than the polar starting material. The reaction is complete when the starting material spot is no longer visible.

Step 4: Aqueous Workup & Extraction

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1M Potassium bisulfate (KHSO₄) solution (3 times). This acidic wash removes the excess triethylamine and its corresponding salt.[8]

-

Saturated sodium bicarbonate (NaHCO₃) solution (1 time) to neutralize any remaining acid.

-

Brine (saturated NaCl solution) (1 time) to remove the bulk of the water from the organic layer.[8]

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification The crude product, typically obtained as a colorless or pale yellow oil, is often of sufficient purity (>95%) for many applications.[8] If higher purity is required, flash column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthesis and workup process for this compound.

Part 3: Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile scaffold for introducing the piperidine motif into target molecules.

Key Synthetic Transformations

-

Boc Deprotection: The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in methanol or dioxane.[3] This reveals the secondary amine, which can then participate in a wide range of reactions such as reductive amination, amide coupling, or arylation.

-

Ester Hydrolysis: The ethyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding carboxylic acid, N-Boc-piperidine-4-carboxylic acid (a key intermediate in its own right).[1] This acid can then be used in amide bond formations.

-

Direct α-Arylation: The compound serves as a substrate in palladium-catalyzed α-arylation reactions with heterocyclic bromides and chlorides, allowing for the direct formation of a carbon-carbon bond at the position adjacent to the ester.[8]

Therapeutic Targets and Examples

This building block is instrumental in the synthesis of compounds targeting a diverse range of diseases:

-

Sodium Channel Blockers: It is used as a key reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have been investigated as sodium channel blockers for the treatment of stroke.[6][8]

-

Enzyme Inhibitors: The molecule is a precursor for preparing inhibitors of tumour necrosis factor alpha-converting enzyme (TACE), a target for inflammatory diseases.[6][8]

-

Neuroscience Research: The broader class of N-Boc-piperidine carboxylic acids are used to develop compounds that modulate neurotransmitter systems.[1]

-

Opioid Analgesics: The 4-substituted piperidine core is central to the structure of potent analgesics like fentanyl. While not a direct precursor in all routes, related intermediates like N-Boc-4-piperidinone are used in established fentanyl syntheses, highlighting the importance of this scaffold.[11]

Logical Application Pathway

Caption: Key synthetic pathways starting from the title compound.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling this compound.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [12] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [12] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [12] |

| STOT SE (Category 3) | H335: May cause respiratory irritation | [12] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear impermeable gloves (e.g., nitrile).[7]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7][13]

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend refrigerated storage (0-10°C).[4]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids or bases.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity, and the orthogonal nature of its protecting group and ester functionality provide a reliable and versatile platform for the synthesis of complex, biologically active molecules. By understanding its properties, mastering its synthesis, and appreciating its diverse applications, researchers can leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Home Sunshine Pharma. (n.d.). This compound CAS 142851-03-4. Retrieved from [Link]

-

LookChem. (n.d.). Cas 142851-03-4, this compound. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 142851-03-4. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 142851-03-4 | this compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl Isonipecotate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]

- 6. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | 142851-03-4 [chemicalbook.com]

- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. combi-blocks.com [combi-blocks.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl N-Boc-piperidine-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

Ethyl N-Boc-piperidine-4-carboxylate, also known by synonyms such as Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, is a heterocyclic compound widely utilized in organic synthesis.[1][2] Its structure features a piperidine ring, a common scaffold in pharmaceuticals, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and a carboxylate ethyl ester at the 4-position. This unique arrangement makes it a valuable intermediate for creating complex molecules with high precision.[1]

The Boc protecting group is a key feature, shielding the piperidine nitrogen from unwanted reactions. This allows for selective modifications at other parts of the molecule. The Boc group can be easily removed under mild acidic conditions, revealing the secondary amine for further functionalization, a crucial step in multi-step syntheses of drug candidates.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [4] |

| Molecular Weight | 257.33 g/mol | [4][5][6] |

| CAS Number | 142851-03-4 | [4][6] |

| Appearance | White crystalline powder or colorless to light yellow liquid | [1][7][8] |

| Density | 1.046 g/mL at 25 °C | [8][9][10] |

| Boiling Point | 120-135 °C at 0.5 mmHg | [7][8][9][10] |

| Flash Point | >110 °C (>230 °F) - closed cup | [7][9] |

| Refractive Index | n20/D 1.458 | [7][8][9][10] |

| Solubility | Soluble in various organic solvents | [1] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of high-purity this compound is essential for its use in research and development.[3] The most common and efficient method involves the reaction of ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure a high-quality final product.

Materials:

-

Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Potassium bisulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl piperidine-4-carboxylate and triethylamine in dichloromethane. Cool the mixture to 0 °C using an ice bath.[11]

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled reaction mixture.[11]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

-

Purification: The resulting product, typically a colorless oil, is often of high purity.[11] If necessary, further purification can be achieved by column chromatography.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical step. Standard spectroscopic methods are employed for this purpose.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (Proton NMR) | The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. Predicted shifts include those for the ethyl group, the piperidine ring protons, and the nine equivalent protons of the Boc group.[9] A confirmed ¹H NMR spectrum is available from various sources.[11][12] |

| ¹³C NMR (Carbon NMR) | The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyls of the ester and the carbamate, the carbons of the piperidine ring, the ethyl group, and the tert-butyl group. |

| Mass Spectrometry (MS) | Mass spectrometry confirms the molecular weight of the compound. The expected mass for the sodium adduct [M+Na]⁺ is approximately 280.44.[11] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester and the carbamate functional groups. |

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[13][14]

Key Applications:

-

Synthesis of Sodium Channel Blockers: This compound is used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have potential as sodium channel blockers for treating stroke patients.[7][11]

-

Development of Enzyme Inhibitors: It serves as a reagent in the preparation of inhibitors for the tumor necrosis factor-alpha-converting enzyme (TACE).[7][11]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]

-

Peptide Synthesis: The Boc group's protective nature makes this compound useful in protecting amino acids during peptide synthesis, which can improve the yield and purity of the final peptides.[1]

-

Palladium-Catalyzed Reactions: It has been used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides.[6]

Diagram 2: Application Pathways

Caption: Key application areas of this compound.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

Safety Precautions:

-

Hazard Statements: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection (eyeshields, faceshields), and a lab coat.[15] Use in a well-ventilated area or with a suitable respirator.[8][16]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[8][16] Do not eat, drink, or smoke when using this product.[8]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][16] Recommended storage temperatures are often between 0-10°C.[1][8]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[15][16]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and organic synthesis professionals. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an invaluable tool in the development of novel therapeutics.[3] The strategic importance of the Boc-protected piperidine scaffold ensures its continued relevance in the pursuit of innovative drug discovery.[1][14]

References

-

Home Sunshine Pharma. (n.d.). This compound CAS 142851-03-4. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 142851-03-4. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

-

Molbase. (n.d.). ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl tert-butyloxycarbonyl-piperidine-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. エチル N-Boc-ピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. echemi.com [echemi.com]

- 9. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]

- 10. This compound 97 142851-03-4 [sigmaaldrich.com]

- 11. This compound | 142851-03-4 [chemicalbook.com]

- 12. This compound(142851-03-4) 1H NMR spectrum [chemicalbook.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl N-Boc-piperidine-4-carboxylate from Ethyl Isonipecotate

This guide provides a comprehensive technical overview for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate, a critical building block in modern drug discovery.[1] Addressed to researchers, scientists, and professionals in drug development, this document details the chemical principles, experimental protocols, and analytical validation necessary for the successful synthesis and characterization of this important pharmaceutical intermediate.

Executive Summary: The Strategic Importance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active molecules and approved pharmaceuticals.[1] Its conformational rigidity and capacity for diverse functionalization make it an attractive framework for designing novel therapeutics.[1] this compound, also known as 1-Boc-4-piperidinecarboxylic Acid Ethyl Ester, serves as a versatile precursor in the synthesis of a wide array of complex drug candidates, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1][2]

The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key step. The Boc group is renowned for its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions.[3][4] This orthogonality allows for selective chemical modifications at other positions of the molecule, a fundamental requirement in multi-step organic synthesis.[5] This guide will focus on the direct and efficient synthesis of this compound from the readily available starting material, ethyl isonipecotate.

The Core Synthesis: Boc Protection of Ethyl Isonipecotate

The central transformation in this synthesis is the protection of the secondary amine of ethyl isonipecotate using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Insights: The "Why" Behind the Reaction

The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethyl isonipecotate onto one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[3] The subsequent collapse of this intermediate, with the departure of a tert-butoxycarboxylate anion, which then decomposes to isobutylene and carbon dioxide, and a proton transfer, yields the stable N-Boc protected product.

A base is typically employed to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[6] The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |

| Ethyl Isonipecotate | 1126-09-6 | 157.21 | 10.0 g | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 15.2 g | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 9.7 mL | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Saturated aq. NH₄Cl | - | - | 50 mL | - |

| Saturated aq. NaCl (Brine) | - | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonipecotate (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.5 M.[6]

-

Base Addition : To the stirred solution, add triethylamine (TEA) (1.1 eq.).[6]

-

Reagent Addition : Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq.) to the reaction mixture.[3] The addition can often be done in one portion.

-

Reaction : Stir the reaction mixture at room temperature.

-

Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Work-up : Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing : Wash the organic layer with saturated aqueous sodium chloride (brine), then dry over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.[3] If necessary, the crude product can be further purified by column chromatography on silica gel.[7]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum should show the characteristic signals for the Boc group (a singlet at approximately 1.44 ppm), the ethyl ester group (a quartet around 4.12 ppm and a triplet around 1.23 ppm), and the piperidine ring protons.[8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of all carbons, including the carbonyls of the Boc and ester groups, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1685-1705 cm⁻¹) and the ester (around 1730-1750 cm⁻¹).

Physicochemical Properties

| Property | Value |

| Appearance | White crystalline powder[2][8] |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Boiling Point | 120-135 °C at 0.5 mmHg |

| Density | 1.046 g/mL at 25 °C |

Safety and Handling

-

Ethyl Isonipecotate : Handle in a well-ventilated area. It may cause skin and eye irritation.[9]

-

Di-tert-butyl dicarbonate : Can cause skin and eye irritation. Avoid inhalation of dust.[8]

-

Dichloromethane : A volatile solvent, handle in a fume hood.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient Boc anhydride or base. | Use a slight excess (1.1-1.3 eq.) of Boc anhydride. Ensure the base is fresh and added in the correct stoichiometry.[6] |

| Low Yield | Inefficient work-up or purification. | Ensure complete extraction of the product during work-up. Optimize column chromatography conditions. |

| Formation of Byproducts | Reaction temperature too high; presence of other nucleophilic groups. | Perform the reaction at room temperature or below. If other nucleophilic groups are present, consider alternative protection strategies.[6] |

Conclusion

The synthesis of this compound from ethyl isonipecotate is a robust and efficient process that provides access to a key building block for pharmaceutical research and development. By understanding the underlying chemical principles and adhering to the detailed experimental protocol outlined in this guide, researchers can reliably produce this valuable compound with high purity and yield. The versatility of the N-Boc protecting group ensures that this intermediate will continue to play a vital role in the discovery of next-generation therapeutics.[5]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Donepezil Hydrochloride. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Available from: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

-

AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

-

Scholars Research Library. Der Pharma Chemica. Available from: [Link]

-

iChemical. This compound, CAS No. 142851-03-4. Available from: [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. Available from: [Link]

-

National Institutes of Health. Ethyl 4-piperidinecarboxylate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, CAS No. 142851-03-4 - iChemical [ichemical.com]

- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

role of Ethyl N-Boc-piperidine-4-carboxylate in drug discovery

An In-Depth Technical Guide to the Role of Ethyl N-Boc-piperidine-4-carboxylate in Drug Discovery

Abstract

This technical guide provides a comprehensive examination of this compound, a cornerstone building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic importance, detailing the synergistic roles of the N-Boc protecting group and the C-4 ethyl ester functionality. Through an analysis of its applications in the synthesis of diverse therapeutic agents, this guide will illustrate why this molecule is an indispensable tool for researchers, scientists, and drug development professionals. Detailed experimental protocols and workflow diagrams are provided to bridge theoretical concepts with practical laboratory applications, underscoring its versatility in constructing complex molecular architectures for novel drug candidates.

Introduction: The Strategic Importance of Scaffolds and Protecting Groups

The journey of drug discovery is a complex multi-step process where the design and synthesis of novel molecular entities are paramount. Within this landscape, certain structural motifs consistently emerge due to their favorable pharmacological properties. The piperidine ring, a six-membered saturated heterocycle, is one of the most prevalent scaffolds in the pharmaceutical industry, present in numerous approved drugs and natural products.[1][2][3] Its conformational flexibility and three-dimensional shape allow it to bind effectively to a wide range of biological targets.[3][4]

However, the successful synthesis of complex, multi-functional molecules relies on the strategic use of protecting groups. These chemical moieties temporarily mask a reactive functional group to prevent unwanted side reactions, allowing for selective transformations elsewhere in the molecule.[5] Among the most vital protecting groups for amines is the tert-butyloxycarbonyl (Boc) group.[5][6] Its popularity stems from its robustness under many reaction conditions and its facile removal under mild acidic conditions.[6][7]

This compound (CAS: 142851-03-4) is a bifunctional reagent that brilliantly combines the privileged piperidine scaffold with the strategic N-Boc protecting group and a versatile ethyl carboxylate "handle" for chemical modification.[8][9] This unique combination makes it an exceptionally valuable and widely used intermediate in the synthesis of novel therapeutics across various disease areas.[8][9]

Physicochemical Properties and Synthesis

The utility of this compound begins with its well-defined and predictable chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 142851-03-4 | [10] |

| Molecular Formula | C₁₃H₂₃NO₄ | [10] |

| Molecular Weight | 257.33 g/mol | |

| Appearance | Liquid or white crystalline powder | [11][12] |

| Boiling Point | 120-135 °C @ 0.5 mmHg | [13] |

| Density | 1.046 g/mL at 25 °C | [13] |

| Refractive Index | n20/D 1.458 | [13] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a standard and efficient method for the N-Boc protection of ethyl piperidine-4-carboxylate. The causality behind this choice is the high reactivity of di-tert-butyl dicarbonate (Boc₂O) with the secondary amine under basic conditions, leading to a high-yielding and clean conversion.

Objective: To synthesize this compound from ethyl piperidine-4-carboxylate.

Materials:

-

Ethyl piperidine-4-carboxylate (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents)

-

Triethylamine (TEA) (1.1 equivalents)

-

Dichloromethane (DCM)

-

1M Potassium bisulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture dropwise.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M KHSO₄ solution (3 times) and then with brine (1 time).[11]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[11] The yield is typically quantitative.[11]

Caption: Synthesis of this compound.

The Dual Functionality: A Gateway to Molecular Diversity

The power of this compound lies in its two orthogonal reactive sites, which can be addressed sequentially.

The N-Boc Group: A Reversible Shield

The Boc group serves as an excellent shield for the piperidine nitrogen.[6] By converting the basic and nucleophilic secondary amine into a non-reactive carbamate, it allows chemists to perform a wide range of transformations on other parts of the molecule without interference.[6][14]

A key advantage of the Boc group is its acid lability, making it orthogonal to many other protecting groups (e.g., base-labile Fmoc or hydrogenolysis-cleavable Cbz groups).[6] This allows for precise, selective deprotection in complex syntheses.

Experimental Protocol: Boc Deprotection

Objective: To remove the Boc protecting group to liberate the free piperidine nitrogen for subsequent reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected piperidine in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution.[7] The mechanism involves protonation of the carbamate, leading to the formation of a stable t-butyl cation and carbamic acid, which then decarboxylates.[7][14][15]

-

Stir the reaction at room temperature for 1-2 hours. CO₂ evolution may be observed.[14]

-

Remove the solvent and excess TFA under reduced pressure.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected ethyl piperidine-4-carboxylate.

Caption: Boc deprotection workflow.

The C4-Ethyl Carboxylate: A Versatile Handle

The ethyl ester at the 4-position is a robust and highly versatile functional group. It serves as a key anchoring point for building molecular complexity. Common transformations include:

-

Amidation: Reaction with primary or secondary amines to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reduction: Reduction to a primary alcohol, which can be further functionalized.

-

Grignard Reaction: Reaction with organometallic reagents to introduce new carbon-carbon bonds.

-

Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be used in other coupling reactions.

Applications in Medicinal Chemistry

This compound is a precursor to a multitude of drug candidates and approved medicines. Its piperidine core provides a desirable three-dimensional structure for optimal target engagement, while the functional handles allow for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.[16][17]

Key Therapeutic Areas:

-

Sodium Channel Blockers: It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have applications as sodium channel blockers for treating stroke patients.[11][12]

-

Enzyme Inhibitors: The compound is a key intermediate in the preparation of inhibitors for tumor necrosis factor-alpha-converting enzyme (TACE), a target in inflammatory diseases.[11][12]

-

CNS Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system, including antipsychotics and analgesics.[1][2] The ability to modify the C4 position allows for fine-tuning of receptor interactions.[18]

-

Anticancer Agents: Piperidine moieties are frequently used in the construction of novel anticancer drugs.[2]

General Drug Discovery Workflow

The following diagram illustrates a typical synthetic workflow starting from this compound to generate a library of diverse drug-like molecules.

Caption: General drug discovery workflow.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic and enabling tool in the arsenal of the medicinal chemist. Its structure elegantly combines a privileged pharmaceutical scaffold with two orthogonal, versatile functional handles. This duality provides a robust and reliable platform for the efficient synthesis of complex and diverse molecular libraries, significantly accelerating the drug discovery and development process.[8] The principles of protecting group chemistry and scaffold-based design are perfectly embodied in this single, powerful building block, cementing its indispensable role in the creation of next-generation therapeutics.

References

- Benchchem. The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJgfL08FjoTibhl44Vi1L3RqkTWnOSDk5UHq7V0jrWCnG8kOFnjcP_VO7AkbaaZoMaQekU76P6LN6EZa7qlyC7jpjjc2G9MW8xixn4AlNSM0TLWfne925DI7QQ7qvkxhe6Ioq7spkM5Kz668uH27yCsDN5mALFIgmnSpc0TGkr0mto7qxqsRpq8J3sGuuBzmeLLQiZ9TtCDbCx2z-A2B5hrmIFqFRCsrmmeQsidStgdpDhPi0S-A==]

- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHFI4SE7EQ6kLqUY0ab3ugrG7kZQw0fAjPDAsqT7Oot_mn0XJkUh4qkhfTk0zEEPKdnoKNlxUCrAMSKWzJJo8JxFgUhgQaAhZeHkFDx287jzey46xG3VEwba55Uy1QTwacDP9utJhY2EpHNxDYgnwYrPpfGB3C3GZg1HCVaUPc]

- Unknown. The Role of t-Boc Protection in Organic Synthesis Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFov0XjRfMIUzyrugFXmL4worvBeSyshOetuLDbnlPw4d5xrKjhS6Oaxv8pDdZ5GxJAYWRjmhfOM5rlovC5p8ShBByR9i_ab6EDcTbvv8Ew70DQL3PynUD69BdMmT_Qw0zY9ZfNlBwN5R2Qkm3p_6UehNI8K-DSAay9tYpWR1kAqr884KBRjFChPHDy3PHUUHwv3hgom8q76tUWOIZrzlkFL3I0liZD_cCg]

- ChemicalBook. This compound | 142851-03-4. [URL: https://vertexaisearch.cloud.google.

- J&K Scientific LLC. BOC Protection and Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdZFhGGIbDCnB7iEkIO2yPLiPqN2m4P89VPuUUWUuNczkyc4H_x_6ndI-2JrrTlRLUNGJLvpnh7_XWStX0tRNMNoF6Q2FonQv1cqT8B__0TxB91bCVTUc7H-Fnh9kmuBcfoUo32RRQDkTiiJ8EbOPOlhCqenWZiGIhmR_uX4aZi1CKViEr]

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx8-0kG5JbTnKzOmlhL_86Lhy3tNFWHt6eBd1jSuZR8HGk7xOFeBm0wdYp94sGI4Xd8F2DNgEl-ha8nmNVqP03mS0nMP-Eb9TjDDBq-N4u_aj-RRsIr7eHjS8nxhOi-Yk775KueNxvarVyvZA=]

- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhC3GtmEm8wXVjab9bgq6yxjZk8IZXyK4PTMaluRg9gTwkRcp0ZXFZDCh1n8iABLGCwTum8P425e7jIDCcxIBRiqepf0nF2xNU-A6lGWcbPzJhF24KStvg7nm1tMhcZzlFDJB7WSGepvINcMthgcegCR-m_wZ_2oGJiIjtH99Do2jFNOr2mxzJDzZAqofsyoC26oS_xRgPjBbyyZC_nXbd1CnjUY4Vg==]

- Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2dEg5pMfs82zJPa4MbUvb1v5j9xxvpqFTTsRcD60vRGex98FJUD0W1ctFTh-1jQrYRnTPxb6G6WsBHJSNkVdideKxGX6lKAPwZsZWjevE3SmPtq3-50mW_jKF0nDHN2KXEkyKPZI1fLhpf4y1gEpfQi68fGvTPvxMGaCP5XH7QohK-qXIaSRs-ZPB]

- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtO7QvUH8CmbmC6gr56yK_8i-NTnHy42ziVo_qgYKc41yDm9x-s-A9KagDZQeGpX3SOb7zkEXqp_tGw3sNEgKEgT58iVGLJD4GEpqNuGXNLv8Em2kzxMioK6SSPOBNUA==]

- Unknown. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZSAnJ2imtBfho7WiVH1NWibIabhvnD6bSviGrE2af1Vo9zIdSyoOIfCS1tq3ZoxW6U_5MLJkUinLA4pIoMmMRKqsmTE_0ABz_N1AzEhg6a7KHKFY9Pcddd_Xs1kfvVKMeNlh08HVnXt1o3SG-BLt9LI8hHJzT2iad0RSwgTNVRFpkfA6vCIe-tN6w0-c8QJ08iQ_ajJPP2ntDO1DCWVXVPAvymRR3xFOx0N4JHpCezbj3gaA=]

- Chemistry Steps. Boc Protecting Group for Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET7KOQdXlyqiDTkDmVEqJmVwmkN8RE3__nPX2ErVx2sffSJs3EEGZ3blKmGvPoaXR0DbhNKChq7iIY3cX79EcOvAObMpaGd7KX9Pt_tBo9tBOKp9n2nwRutj-_4STDXJiTRlwp4Qxvx7zFgevzJZUrPGHRWp-ZKnl7DUg=]

- Home Sunshine Pharma. This compound CAS 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhyV8F2LtOZxU2d8ZPNFY97HSArxbItiMfBFz3OR1qkJvmxPljZsqBqsSCtGtGThx4W78pvyIfBLSWG6Bvn9vEzN74OzLZMKnuBoVKvjozFbt2Kxu2BrSfHIrfMX_FeDjagU7wC5yIlvmiOO8H0UIWQnr8wvRQr_rFpwQ132dIHjpLUAMLKT_tJYNF0eqT0y6ReeRK0u6s7YM=]

- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiPtCKb4MI2gQ50HiOFhbZhCmnfiZOPF7ZTfDAkMcgNego6gCTjfXWI6j1JHh0VXen1knK42O4HkiaPxr93K3jGUzMlX6hvp5xZHl_Tx-PYmVGvURjT_-W4vdPak3IxbFxsXXz5X_0TFilZWk=]

- Sigma-Aldrich. This compound 97 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8JQ-i-Kn06rS1Bi81jyx3nyDw7Dyk9_qtmi77Dzja09PKdbJRzN6UKiHT-9bPH2twOdvSRHj801RLisQmD0dpdtJpV4NM39XttWfyU28AHVTeonL39OfPCqEqKhiGAOpAOhlTI0elxMMWRbeLlV7F_dzdA==]

- ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxJvXsNEvvVyYdqVAFA-eEEm1biUzfqomd_dcF59WQCU5pB_9T0w5R1PztEd9wGGWf6_xOMi6LbyzMF5nOOZMBwxJetFpMvY53hsdIL5m8SamMfhKl2u1kcbPWe0uRNwAPM0knXDvbTfXY4XZfvtcrmVZXhD9rzCortMF1pkgtH6rhVNl49UKFELkKW4mp2TUoDQbShvT5SCy8Rf3Guz7]

- ChemScene. 142851-03-4 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Lhp-Rl6c122AjiGI9xkv9FwGPyAn6PkT-dGbr9FBnCqifGo_pEZHGOi-Kl-5KHc9LRP4NXevEIaupeYhWEJiMGvpuDewtNFbrYmIL-5kCkD7DZF-WTOvoAkZ64hwrM9PlBbRbv_p-DOkfEGA]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH_NTZfdFQ6JpMs_IrLjfRGAiZkfIPnBvGje94_vRP65Ps3bxvviIvLVU7VAxfB6lz6M4WwoE-EwTgD5Lqah9BI0sPdiRRR-GuBfUw-9NpZUj1gju50cl2_gGtmt5_aRe8WehYGkCFcd-VJi0snki0RsEZj6hqJZY491alvnsrZjfauKjhE9MzP8Da7hKM26BZQ1FXLog99N7oSL0j9-RRK4IKCPSYC2c28zbm8P-DJ6N_f9dt_v8djlFN1piEqdDkFv3PvV-bNcTFHgZb2kjHUA==]

- Sigma-Aldrich. This compound 97 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkas_JPNlqTAD9-9uSzOl_gL466jL5Vk6bv_fL-uUBbFafThIa6AOl3C_hXOHcQ2DETOJgI7lItv2yCyIujOB5JgXclHYAEULBUXOj7cm92m91p5953FBszwjcEVw3rf4D6Fo-G0HIYZjNwhvynf5up6Rn4Q==]

- Sigma-Aldrich. This compound 97 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPbxVD97tjL77ue_Y6qD2HzXCgunpRRhlNs448mRqbcO1mIreZXqayQ-muSpu3pCBB9MGVLllY-pU-rfFIjOYrKLywWdckLWMY3c0275te2EIQGpQO8nhZI2CESHezdwGu2xJ18NzWKvPJIp_qheLeuUal9Q==]

- Life Chemicals. Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfrAvaSzusXJxKeomLs4sklN7cpUSyoA7HizjXx5DOfvsGrshsCO6MHMl1CbXMuEP58rOGnbnoglcaze_rk60V3Dpykl5PzyI9lsAjmj59B32JgaOEaZUoP8omw0-5Eep9ypbkT0RHaGCUaHhG0m_LI_t3SMw5n1hbTqNch8L7e3e_yEOeeGaSjYLdfEOofJaR7UYcsEhxWtiYPYsx8pLf_pBlb8py4p_wbf9YmBg1qEK9Ug0=]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDLySlOJHxFZT4qhWsEsM5cEk3UzGwWzkWC-LUNaeJTjQY8NGWYqqZAQAO1HSSZg4RQVTp8E_fnEFg7Q_fYTxtS8NAuQ8g8ZJu77hf2j7mSyFvwe8m0NpmSDxlHHjdDPMJ5HQhmN5-M-Kyad0UOwMIIglDF_SaudYBCQzi89KKSr4sH9jjglJhqPOzQnZcTtnlLR3OBEsyZbB32GF-L50R1I0_4xM_i-Uvnb6FKTwxdOIFI9Go6Idvbhkc5NACQgUF8A==]

- iChemical. This compound, CAS No. 142851-03-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJbLAlN_9qPNlCCpH4as33zFPBn8PJqJogdZyVUZMzcMjrXCyLblAmRUBIeNCjkuQOdI-tu8lUo0QHGQ9qFh3kv8MmGWm10na6RO1utG921x8H3uCAJZu2k9vB-kFaQd-aqRG6nyD3AK6S_wI]

- PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ8sxmztYYE18dyNJiCmX3ST8xMxcOaF73o_pFsJy4yRCzugGRFZd9VFCCXzXBRnHEgy52iquz4zoYsByWqXSOtevYS05WDarz06QOtEJN31SC9yhLi3fAUWkTwsZgvRqtamQ=]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound | 142851-03-4 [chemicalbook.com]

- 12. This compound CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. This compound 97 142851-03-4 [sigmaaldrich.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Ethyl N-Boc-piperidine-4-carboxylate as a Core Heterocyclic Building Block

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in critical hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles.[1][3][4][5] This guide provides an in-depth technical exploration of Ethyl N-Boc-piperidine-4-carboxylate, a key heterocyclic building block that offers strategic advantages in the synthesis of complex pharmaceutical agents. We will dissect its synthesis, core reactivity, and application, providing field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Value of the Piperidine Scaffold

The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in pharmaceuticals targeting a wide range of diseases, including cancer, CNS disorders, and infectious diseases.[1][6] The inclusion of a piperidine ring can significantly influence a molecule's properties:

-

Modulation of Physicochemical Properties : The piperidine nitrogen (pKa ~11) is typically protonated at physiological pH, which can enhance aqueous solubility and allow for ionic interactions with biological targets.[3]

-

Improved Pharmacokinetics (ADME) : The saturated heterocyclic ring is generally more metabolically stable than corresponding aromatic systems, contributing to improved drug-like properties.[1]

-

Three-Dimensional Diversity : Unlike flat aromatic rings, the piperidine chair conformation provides a 3D scaffold that can be functionalized to explore chemical space more effectively, often leading to enhanced potency and selectivity.[7]

This compound is an exemplary derivative, offering two orthogonal points for chemical modification: the Boc-protected nitrogen and the C4-ethyl ester. This dual functionality makes it an exceptionally versatile and strategically important intermediate in multi-step synthetic campaigns.[8][9]

Synthesis and Characterization of this compound

The most common and efficient synthesis involves the protection of the secondary amine of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with a tert-butoxycarbonyl (Boc) group.

Synthetic Pathway and Rationale

The reaction utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc-group source. A tertiary amine base, such as triethylamine (TEA), is required to neutralize the acidic byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is an ideal solvent due to its ability to dissolve the reactants and its low boiling point, which simplifies post-reaction workup.[10]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 142851-03-4 [chemicalbook.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Ethyl N-Boc-piperidine-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates. Its conformational flexibility and capacity for diverse substitutions make it an ideal starting point for the development of novel therapeutics. Among the various piperidine-based building blocks, Ethyl N-Boc-piperidine-4-carboxylate stands out as a particularly versatile precursor, offering two key points for chemical modification: the protected nitrogen atom and the ester functionality. This in-depth technical guide explores the significant biological activities of derivatives synthesized from this core, providing insights into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.

The Strategic Advantage of this compound in Drug Discovery

This compound serves as a foundational element in the synthesis of a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during various chemical transformations, while the ethyl ester at the 4-position offers a reactive handle for derivatization, most commonly through amide bond formation. This dual functionality allows for a modular and efficient approach to building libraries of compounds with diverse pharmacological profiles.[1]

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities spanning various cancer cell lines and mechanisms of action.[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which many piperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. These compounds can modulate the expression of key proteins involved in the apoptotic cascade. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.

Furthermore, several piperidine derivatives have been observed to cause cell cycle arrest, primarily at the G0/G1 or G1/S phase, thereby inhibiting cancer cell proliferation.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

| Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Piperidine-based | A549 | Lung Cancer | 32.43 | [2] |

| Carboxamide | K-562 | Leukemia | 0.33 | [4] |

| Carboxamide | HCT-116 | Colon Cancer | 1.01 | [4] |

| Piperidine Urea | SH-SY5Y | Neuroblastoma | Protective | [5] |

Synthesis of Anticancer Piperidine-4-carboxamide Derivatives

A common synthetic route to potent anticancer piperidine-4-carboxamide derivatives begins with the hydrolysis of this compound to its corresponding carboxylic acid. This is followed by amide coupling with a desired amine, and subsequent deprotection of the Boc group to yield the final active compound or an intermediate for further modification.

Experimental Protocol: Synthesis of a Piperidine-4-carboxamide Derivative

-

Hydrolysis of this compound: Dissolve this compound in a mixture of methanol and water. Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.

-

Amide Coupling: To a solution of N-Boc-piperidine-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine - DIPEA). Add the desired amine and stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate it. Purify the crude product by column chromatography on silica gel.

-

Boc Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete.

-

Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The final product is often obtained as a salt (e.g., TFA or HCl salt) and can be further purified by recrystallization or chromatography if necessary.

Diagram: General Synthetic Workflow for Piperidine-4-carboxamide Derivatives

Caption: Synthetic pathway from this compound to active carboxamide derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][6]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The piperidine scaffold is also a key feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

Studies have shown that the nature of the substituent introduced at the 4-position of the piperidine ring plays a crucial role in determining the antimicrobial potency and spectrum of activity. For example, the introduction of certain aromatic or heterocyclic moieties can enhance activity against Gram-positive bacteria, while other modifications may confer broader-spectrum activity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative piperidine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Sulfonyl Piperidine Carboxamide | Staphylococcus aureus | Moderate to Good | [7][8] |

| Sulfonyl Piperidine Carboxamide | Escherichia coli | Moderate to Good | [7][8] |

| Sulfonyl Piperidine Carboxamide | Candida albicans | Moderate to Good | [7][8] |

| Substituted Halogenobenzene | Staphylococcus aureus | 32-128 | [9] |

| Substituted Halogenobenzene | Candida albicans | 32-64 | [9] |

Synthesis of Antimicrobial Sulfonyl Piperidine Carboxamide Derivatives

A versatile approach to synthesizing these derivatives involves the initial conversion of this compound to a piperidine-4-carboxamide intermediate, which is then reacted with various sulfonyl chlorides to introduce the desired sulfonyl moiety.

Diagram: Synthesis of Sulfonyl Piperidine Carboxamide Derivatives

Caption: General synthetic route to antimicrobial sulfonyl piperidine carboxamide derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.